molecular formula C22H21ClFN3O2 B10995808 5-{[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]amino}-2-fluoro-N,N-dimethylbenzamide

5-{[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]amino}-2-fluoro-N,N-dimethylbenzamide

Cat. No.: B10995808
M. Wt: 413.9 g/mol
InChI Key: KQNILBKGQLAZAH-UHFFFAOYSA-N
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Description

5-{[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]amino}-2-fluoro-N,N-dimethylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a pyrrole ring, and a fluorinated benzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]amino}-2-fluoro-N,N-dimethylbenzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of 4-chlorophenyl and pyrrole derivatives, followed by their condensation with appropriate reagents to form the desired product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]amino}-2-fluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

5-{[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]amino}-2-fluoro-N,N-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]amino}-2-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]amino}-2-fluoro-N,N-dimethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated benzamide moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H21ClFN3O2

Molecular Weight

413.9 g/mol

IUPAC Name

5-[[3-(4-chlorophenyl)-3-pyrrol-1-ylpropanoyl]amino]-2-fluoro-N,N-dimethylbenzamide

InChI

InChI=1S/C22H21ClFN3O2/c1-26(2)22(29)18-13-17(9-10-19(18)24)25-21(28)14-20(27-11-3-4-12-27)15-5-7-16(23)8-6-15/h3-13,20H,14H2,1-2H3,(H,25,28)

InChI Key

KQNILBKGQLAZAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)NC(=O)CC(C2=CC=C(C=C2)Cl)N3C=CC=C3)F

Origin of Product

United States

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